molecular formula C16H21F3N2O2 B1407238 Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate CAS No. 886767-93-7

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Cat. No. B1407238
CAS RN: 886767-93-7
M. Wt: 330.34 g/mol
InChI Key: OFLVGTQESIIGGB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21F3N2O2 . It has a molecular weight of 330.35 . This compound is related to other compounds such as Olaparib Impurity 7 and tert-Butyl 4- (3-bromo-5- (trifluoromethyl)phenyl)piperazine-1-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate has been described . These compounds were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate has been analyzed . The InChI code for this compound is 1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate have not been found, similar compounds such as 1-Boc-piperazine have been reported to undergo Buchwald-Hartwig coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.35 . Its IUPAC name is tert-butyl 4- [3- (trifluoromethyl)phenyl]-1-piperazinecarboxylate .

Scientific Research Applications

Pharmacological Significance

Piperazine Derivatives in Drug Discovery : Piperazine, a core structural motif found in Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, plays a crucial role in the rational design of drugs. It is present in numerous drugs with varied therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, making it a valuable scaffold in pharmaceutical research. The flexibility of piperazine-based molecules as drug-like elements and the impact of substituent modifications on pharmacokinetic and pharmacodynamic properties have been well documented, underscoring the broad potential of this entity in drug discovery (Rathi et al., 2016).

Synthetic Chemistry

Synthetic Routes and Applications : The compound's synthetic versatility is highlighted in the context of Vandetanib synthesis, where it acts as a precursor in a complex synthetic route. This underscores its utility in facilitating high-yield, commercially viable manufacturing processes for pharmaceutical compounds. Such synthetic applications underscore the compound's role in enabling the production of key pharmaceutical agents, thereby contributing to industrial and commercial pharmaceutical synthesis (W. Mi, 2015).

Environmental Science

Synthetic Phenolic Antioxidants and Environmental Concerns : Studies on synthetic phenolic antioxidants, which share structural similarities with Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, reveal their widespread use in industrial applications. These compounds, including derivatives like BHT and DBP, have been detected in various environmental matrices. Concerns over their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, along with their environmental persistence and human exposure pathways, highlight the need for research into safer alternatives. The environmental impact and human exposure to these antioxidants underscore the importance of developing novel compounds with reduced toxicity and environmental risks (Runzeng Liu & S. Mabury, 2020).

properties

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-13(10-21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLVGTQESIIGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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